molecular formula C11H10ClNO2S2 B6539994 4-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide CAS No. 1060229-77-7

4-chloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide

Cat. No. B6539994
CAS RN: 1060229-77-7
M. Wt: 287.8 g/mol
InChI Key: VEZHOCZBFOHSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives . The Paal–Knorr reaction, known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents, is another method .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . The molecular mass is 84.14 g/mol, and it has a density of 1.051 g/ml .


Chemical Reactions Analysis

Thiophene derivatives can participate in various chemical reactions. For instance, 4-(Thiophen-3-yl)aniline can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .


Physical And Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . It has a melting point of -38°C .

Scientific Research Applications

4-CNTS has been studied for a variety of scientific applications. For example, it has been used as a ligand for palladium-catalyzed cross-coupling reactions, as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme acetylcholinesterase (AChE). It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), and as an inhibitor of the enzyme glutamate decarboxylase (GAD). Furthermore, 4-CNTS has been studied as an inhibitor of the enzyme tyrosinase, and as an inhibitor of the enzyme glycogen synthase kinase-3 (GSK3).

Mechanism of Action

Target of Action

The primary target of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide is the M2 proton channel of the H5N1 influenza A virus . This channel plays a crucial role in the viral life cycle, making it an attractive target for antiviral drugs .

Mode of Action

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide interacts with its target by acting as an inhibitor of the M2 proton channel . This interaction disrupts the normal functioning of the channel, thereby inhibiting the replication of the virus .

Biochemical Pathways

The inhibition of the M2 proton channel disrupts the viral life cycle, preventing the virus from replicating within host cells . This affects the downstream effects of viral replication, including the production of new virus particles and the spread of the virus to other cells .

Pharmacokinetics

Similar compounds have been found to undergo first-phase oxidation reactions in human liver microsomes . This suggests that the compound may be metabolized in the liver, which could impact its bioavailability .

Result of Action

The result of the action of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide is the inhibition of viral replication, leading to a decrease in the spread of the virus within the host . This can reduce the severity of the infection and help the host’s immune system to clear the virus .

Action Environment

The action of 4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which could impact its ability to interact with its target . Additionally, the presence of other compounds, such as other drugs or metabolites, could potentially affect the compound’s action, efficacy, and stability .

Advantages and Limitations for Lab Experiments

4-CNTS has several advantages for laboratory experiments. Firstly, it is relatively inexpensive and easy to synthesize. Secondly, it is highly soluble in both polar and non-polar solvents, making it ideal for a variety of laboratory applications. Additionally, it is highly stable, making it suitable for long-term storage. However, 4-CNTS also has some limitations. For example, it is not water-soluble, making it difficult to use in aqueous solutions. Additionally, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.

Future Directions

There are several potential future directions for the research of 4-CNTS. Firstly, further studies could be conducted to better understand its mechanism of action. Secondly, further studies could be conducted to explore its potential therapeutic applications. Additionally, further studies could be conducted to explore its potential applications as an inhibitor of other enzymes. Finally, further studies could be conducted to explore its potential applications as a catalyst for organic reactions.

Synthesis Methods

4-CNTS is synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzene-1-sulfonyl chloride with 3-methylthiophene in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 4-chloro-N-methylthiophene-1-sulfonamide, which is then reacted with methyl iodide in the presence of a base to form 4-CNTS. The reaction is highly efficient, with yields of up to 96% being reported.

Safety and Hazards

Thiophene derivatives can have different safety profiles depending on their specific structure. For example, 4-chloro-3-methoxy-N-[(thiophen-3-yl)methyl]aniline hydrochloride has hazard statements H315, H319, H335 .

properties

IUPAC Name

4-chloro-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2S2/c12-10-1-3-11(4-2-10)17(14,15)13-7-9-5-6-16-8-9/h1-6,8,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZHOCZBFOHSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.